N-(2,2-dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Overview
Description
N-(2,2-dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of N-(2,2-dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxadiazole ring: This step often involves the reaction of hydrazides with nitriles under specific conditions.
Substitution reactions: Functional groups such as the thiophene and dimethoxyethyl groups are introduced through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
N-(2,2-dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and oxadiazole rings.
Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common reagents for these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution and coupling reactions.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-fibrotic agent, showing activity against collagen production.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes involved in fibrosis. It inhibits the expression of collagen and other fibrotic markers, potentially through the inhibition of collagen prolyl 4-hydroxylases . This leads to reduced fibrosis and improved tissue function.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with oxadiazole and thiophene substituents. These compounds often share similar biological activities but differ in their potency and selectivity. For example:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit anti-fibrotic activity but may have different pharmacokinetic properties.
Thiophene-substituted pyrimidines: These compounds are studied for their antimicrobial and antiviral activities.
N-(2,2-dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-methyl-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-9-16-6-11(14(18-9)17-7-12(21-2)22-3)15-19-13(20-23-15)10-4-5-24-8-10/h4-6,8,12H,7H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPYOPZYHFPHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)NCC(OC)OC)C2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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